molecular formula C8H9BrN2 B12080438 4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile

4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile

Cat. No.: B12080438
M. Wt: 213.07 g/mol
InChI Key: QKFNUFGCDVJHNW-UHFFFAOYSA-N
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Description

4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H9BrN2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile typically involves the bromination of 1-isopropyl-1H-pyrrole-2-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 4-amino-1-isopropyl-1H-pyrrole-2-carbonitrile derivative .

Mechanism of Action

The mechanism of action of 4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile is unique due to the presence of both the bromine and isopropyl groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

4-bromo-1-propan-2-ylpyrrole-2-carbonitrile

InChI

InChI=1S/C8H9BrN2/c1-6(2)11-5-7(9)3-8(11)4-10/h3,5-6H,1-2H3

InChI Key

QKFNUFGCDVJHNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=C1C#N)Br

Origin of Product

United States

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